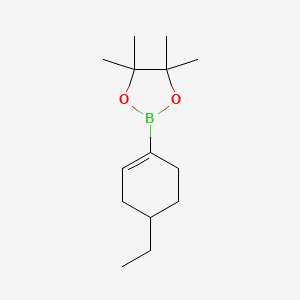

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a cyclohexene ring with an ethyl substituent. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Méthodes De Préparation

The synthesis of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylcyclohex-1-en-1-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-Ethylcyclohex-1-en-1-ylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} ]

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Electrophilic Borylation:

One of the primary applications of this compound is in electrophilic borylation reactions. It has been demonstrated that 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to introduce boron into organic molecules. This process is particularly useful for synthesizing organoboron compounds which serve as intermediates in further chemical transformations. The compound facilitates the borylation of terminal alkenes and heteroaromatic compounds under mild conditions, providing an efficient pathway for the synthesis of complex organic molecules .

Cross-Coupling Reactions:

The compound is also utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, it acts as a boron source that can react with organohalides to form biaryl compounds. This application is significant in the development of pharmaceuticals and agrochemicals where biaryl structures are prevalent .

Medicinal Chemistry

Anticancer Agents:

Research has indicated that derivatives of boron-containing compounds exhibit anticancer properties. The incorporation of this compound into pharmaceutical candidates has shown promise in enhancing the efficacy of certain anticancer agents by improving their pharmacokinetic profiles . The ability to modify drug structures with boron can lead to improved selectivity and reduced side effects.

Targeted Drug Delivery:

The compound's unique structure allows for potential applications in targeted drug delivery systems. By conjugating this dioxaborolane with targeting moieties or drug molecules, researchers aim to enhance the accumulation of therapeutic agents at tumor sites while minimizing systemic exposure .

Material Science

Polymer Chemistry:

In material science, this compound can be employed as a comonomer in the synthesis of boron-containing polymers. These materials exhibit unique thermal and mechanical properties that make them suitable for various applications including coatings and adhesives . The incorporation of boron into polymer matrices can enhance their thermal stability and resistance to degradation.

Nanomaterials:

The compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metals can be exploited for creating metal-boron nanocomposites which have applications in catalysis and electronic devices .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This interaction is crucial in various chemical and biological processes, including cross-coupling reactions and enzyme inhibition.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

4-Methyl-1-cyclohexen-1-ylboronic acid: This compound has a similar cyclohexene ring structure but lacks the dioxaborolane ring, making it less stable and reactive in certain reactions.

Cyclohexenone: Although not a boronic ester, cyclohexenone shares the cyclohexene ring structure and is used in similar synthetic applications, such as Michael addition and Robinson annulation reactions.

The uniqueness of this compound lies in its stability and reactivity, which make it a valuable reagent in organic synthesis and various scientific research applications.

Activité Biologique

2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 141091-37-4) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₅BO₂ with a molecular weight of 208.10 g/mol. The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Harmful if swallowed (H302) | PubChem |

| Skin Irritation | Causes skin irritation (H315) | PubChem |

| Respiratory Effects | Causes respiratory irritation (H335) | PubChem |

These findings indicate that while the compound may have useful applications, caution is warranted due to its irritant properties.

Genotoxicity and Reproductive Toxicity

A comprehensive evaluation of similar compounds suggests that this compound is not expected to be genotoxic based on structural similarities with other dioxaborolanes. The margin of exposure for repeated dose toxicity was calculated to be greater than 100, indicating a low risk for chronic exposure .

Pharmacological Effects

Research into the pharmacological effects of this compound is limited but promising:

Potential Applications:

- Electrophilic Borylation: The compound can participate in electrophilic borylation reactions which are crucial in organic synthesis .

Case Studies:

While specific case studies directly involving this compound are scarce, related research indicates potential utility in medicinal chemistry due to the unique properties imparted by the boron atom. For example:

- Anticancer Activity: Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutics by improving selectivity towards cancerous cells.

Propriétés

IUPAC Name |

2-(4-ethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h9,11H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSKENROBGXZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716724 | |

| Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092938-90-3 | |

| Record name | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.